1-(4-Fluorophenyl)butan-1-amine hydrochloride

描述

Nomenclature and Classification

1-(4-Fluorophenyl)butan-1-amine hydrochloride is systematically named according to IUPAC guidelines as this compound. Its CAS Registry Number is 1864055-90-2 . The compound belongs to two primary chemical classes:

- Fluorinated aromatic amines : Characterized by a fluorine atom attached to an aromatic ring.

- Hydrochloride salts : Formed via protonation of the amine group by hydrochloric acid.

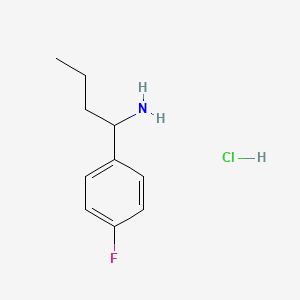

The molecular formula is C₁₀H₁₅ClFN , with a molecular weight of 203.68 g/mol . Its structural features include a four-carbon aliphatic chain terminating in a primary amine group, which is bonded to a para-fluorinated benzene ring (Figure 1).

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅ClFN |

| Molecular Weight | 203.68 g/mol |

| SMILES | Cl.CCCC(N)C1=CC=C(F)C=C1 |

| Chiral Centers | 1 (at C1 of butanamine chain) |

Historical Context and Significance in Organic Chemistry

The compound emerged as a synthetic target in the early 21st century, with commercial availability documented by 2022. Its significance lies in:

- Building block utility : Serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Fluorine’s electronic effects : The electron-withdrawing fluorine atom modulates reactivity and stability, enabling selective functionalization of the aromatic ring.

- Salt formation : The hydrochloride form enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems.

Stereochemical Considerations

The molecule contains one chiral center at the C1 position of the butanamine chain, yielding (R) - and (S) -enantiomers. Key stereochemical aspects include:

- Enantioselective synthesis : Asymmetric hydrogenation or enzymatic resolution methods are employed to isolate enantiomers.

- Biological relevance : Enantiomers may exhibit divergent interactions with chiral biomolecules (e.g., enzymes or receptors), though specific studies on this compound remain limited.

Table 2: Comparative Data for Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| CAS RN | 1313593-58-6 | 1269478-85-4 |

| Synthetic Accessibility | Requires chiral catalysts | Resolved via chromatography |

Position Within Fluorinated Amine Compound Family

This compound is part of a broader class of fluorinated aliphatic amines , distinguished by:

- Structural analogs : Compare with 4-(4-fluorophenyl)butan-1-amine (CAS 149080-28-4), which lacks the hydrochloride salt and has the amine at the terminal position.

- Functional versatility : The para-fluorophenyl group enhances lipophilicity (LogP = 3.05), improving membrane permeability in bioactive derivatives.

- Industrial relevance : Fluorinated amines are pivotal in materials science (e.g., liquid crystals) and drug discovery.

Table 3: Comparison with Related Fluorinated Amines

属性

IUPAC Name |

1-(4-fluorophenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTHHMQMMDZLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination Route (Preferred Industrial Method)

- Step 1: 4-Fluorobenzaldehyde is reacted with butylamine under reductive amination conditions.

- Step 2: A reducing agent such as sodium triacetoxyborohydride is used to reduce the imine intermediate to 1-(4-fluorophenyl)butan-1-amine.

- Step 3: The free base amine is then treated with hydrochloric acid to form the hydrochloride salt.

This method is favored due to its high selectivity, mild conditions, and good yields. It also allows for straightforward purification.

Nitro Reduction and Alkylation Route

- Step 1: 4-Fluoronitrobenzene is hydrogenated using a palladium on carbon catalyst to reduce the nitro group to 4-fluoroaniline.

- Step 2: The resulting 4-fluoroaniline undergoes alkylation with butyl bromide under basic conditions to yield 1-(4-fluorophenyl)butan-1-amine.

- Step 3: Conversion to the hydrochloride salt is performed by treatment with hydrochloric acid.

This route is classical and well-established but may require careful control of reaction conditions to avoid over-alkylation or side reactions.

Advanced Synthetic Process from Patent Literature

A more complex multi-step process described in patent US5599986A involves:

- Preparation of alkyl (E)-2-(fluoromethylene)-4-(p-fluorophenyl)butyrate intermediates.

- Reduction of these esters using selective reducing agents such as diisobutylaluminum hydride in solvents like toluene at controlled temperatures (-30°C to 30°C).

- Subsequent halogenation and reaction with alkali metal salts of diformylamide to form formylated intermediates.

- Hydrolysis to yield the final amine compound.

Though this process is more intricate, it allows for the synthesis of fluorinated amine derivatives with specific stereochemistry and purity, useful for pharmaceutical applications.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reductive amination | 4-Fluorobenzaldehyde, butylamine, sodium triacetoxyborohydride | Mild, selective, high-yield |

| Nitro reduction | 4-Fluoronitrobenzene, Pd/C, H2 | Requires hydrogenation setup |

| Alkylation | 4-Fluoroaniline, butyl bromide, base | Control needed to avoid over-alkylation |

| Reduction of ester intermediates | Diisobutylaluminum hydride, toluene, -30°C to 30°C | Selective reduction preserving fluoromethylene group |

| Halogenation and formylation | Appropriate halogenating agents, alkali metal diformylamide salts | Multi-step, for advanced derivatives |

| Hydrolysis | Alkali metal hydroxides or acids | Final step to free amine |

| Salt formation | Hydrochloric acid | Converts free base to stable hydrochloride salt |

Purification Techniques

- Extraction and Quenching: After each reaction, quenching at low temperatures (-15°C to 0°C) followed by extraction is common.

- Chromatography: Used to purify intermediates and final products.

- Distillation: Sometimes employed for purification of volatile intermediates.

- Recrystallization: Common for final hydrochloride salt to ensure high purity.

Summary Table of Preparation Methods

| Preparation Route | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 4-Fluorobenzaldehyde, butylamine | Sodium triacetoxyborohydride | High selectivity, mild conditions | Requires careful handling of reducing agent |

| Nitro Reduction + Alkylation | 4-Fluoronitrobenzene, butyl bromide | Pd/C catalyst, base | Established method, scalable | Requires hydrogenation setup, possible side reactions |

| Multi-step Ester Reduction & Formylation | Alkyl fluoromethylene esters, diformylamide salts | Diisobutylaluminum hydride, halogenating agents | Stereochemical control, pharmaceutical grade | Complex, multiple steps, specialized reagents |

Research Findings and Industrial Relevance

- The reductive amination approach is widely adopted in industrial synthesis due to its efficiency and scalability.

- The nitro reduction and alkylation method remains a robust alternative, especially when starting from nitro compounds.

- Advanced multi-step methods enable the synthesis of derivatives with specific stereochemistry and functionalization, important for pharmaceutical development.

- Continuous flow reactors and automated systems are increasingly used in industrial settings to optimize reaction conditions, improve yields, and ensure product consistency.

This comprehensive analysis of the preparation methods for this compound combines classical synthetic routes with advanced patented processes, providing a detailed and authoritative resource for researchers and industrial chemists.

化学反应分析

1-(4-Fluorophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.

科学研究应用

Chemical Structure and Synthesis

1-(4-Fluorophenyl)butan-1-amine hydrochloride has the molecular formula C₁₁H₁₄ClF and a molecular weight of approximately 203.68 g/mol. The synthesis typically involves the following steps:

- Starting Materials : The synthesis begins with 4-fluorobenzaldehyde and butylamine.

- Formation of Intermediate : A reductive amination process occurs where 4-fluorobenzaldehyde reacts with butylamine in the presence of a reducing agent like sodium triacetoxyborohydride to form 1-(4-fluorophenyl)butan-1-amine.

- Hydrochloride Salt Formation : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

This method allows for the production of both enantiomers—(R)- and (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride—each with distinct properties and applications.

Biochemical Properties

The compound plays a significant role in various biochemical reactions, particularly through its interaction with neurotransmitter systems. It has been observed to interact with monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine. This interaction can lead to altered neurotransmitter levels in the brain, potentially influencing mood and behavior .

Chemistry

- Intermediate in Synthesis : It is used as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Reagent in Reactions : The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable in synthetic organic chemistry.

Biology

- Neurotransmitter Modulation : Research indicates that this compound may modulate biological pathways related to neurotransmitters, particularly dopamine and serotonin pathways. This modulation can have implications for mood regulation and behavioral studies .

Medicine

- Potential Therapeutic Applications : Given its structural similarity to known antidepressants, this compound is being explored for its potential as a precursor for developing new antidepressant drugs. Studies suggest it may enhance the release and reuptake of monoamines, which are associated with mood disorders.

Industry

- Pharmaceutical Development : It is utilized in pharmaceutical research for developing specialty chemicals and agrochemicals due to its unique chemical properties.

Case Studies

Several studies have highlighted the effects of this compound on biological systems:

- Neuropsychiatric Disorders : A study indicated that compounds similar to this one could potentially mitigate symptoms associated with neuropsychiatric disorders by modulating neurotransmitter levels .

- Pharmacological Profiling : Research has shown that this compound exhibits significant interactions with dopamine receptors, suggesting its potential utility in treating conditions like depression or anxiety disorders .

作用机制

The mechanism of action of 1-(4-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to affect the release and reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This interaction can modulate mood and has potential therapeutic effects in the treatment of depression .

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Hypothetical calculation based on molecular formula.

Structural and Conformational Differences

- Chain Length and Branching: The target compound’s linear chain contrasts with the branched structures of 1-(4-fluorophenyl)-2-methylpropan-2-amine hydrochloride (two methyl groups at C2) and 4-FMC (ketone at C1, methylamine at C2) . N-Methyl-4-phenylbutan-1-amine hydrochloride replaces the 4-fluorophenyl group with phenyl and substitutes a methyl group at the amine, increasing hydrophobicity .

Stereochemistry :

Crystallography :

Pharmacological and Functional Insights

- Sigma Receptor Interactions: Fluorophenyl-containing amines, such as α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol, modulate dopamine release via sigma receptors .

- Antidepressant Analogues: Citalopram hydrochloride impurities (e.g., 4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuranyl]-1-butanone) share the 4-fluorophenyl motif, hinting at possible antidepressant applications .

- Stimulant Properties: 4-FMC, a cathinone derivative, exhibits stimulant effects due to its ketone group and methylamine substitution . The target compound lacks this ketone, likely reducing stimulant potency.

生物活性

1-(4-Fluorophenyl)butan-1-amine hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its structural features, particularly the presence of a fluorinated phenyl group, suggest potential interactions with biological targets, particularly in neurological and cancer-related pathways. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a butanamine backbone with a 4-fluorophenyl substituent, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in various biochemical pathways. Key mechanisms include:

- Dopamine Receptor Modulation : Studies have indicated that compounds similar to 1-(4-Fluorophenyl)butan-1-amine can influence dopamine receptor subtypes, which are crucial in treating neuropsychiatric disorders .

- Antiproliferative Effects : Research has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Anticancer Activity : In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives of this compound demonstrated significant cytotoxicity, leading to apoptosis in a dose-dependent manner. The results indicated that structural modifications could enhance potency against these cancer types .

- Dopaminergic Activity : A study involving structure-activity relationship (SAR) assessments revealed that analogs of 1-(4-Fluorophenyl)butan-1-amine showed varying affinities for dopamine receptors, suggesting potential as antipsychotic agents. The findings emphasize the importance of fluorine substitution in enhancing receptor binding .

- Neuroprotective Effects : Preliminary research indicates that compounds with similar structures may provide neuroprotective effects in models of neurodegenerative diseases, although further investigation is needed to elucidate the underlying mechanisms .

常见问题

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)butan-1-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination of 4-fluorophenylbutanone using ammonium acetate and sodium cyanoborohydride under acidic conditions, followed by HCl salt formation. Optimization can employ Design of Experiments (DoE) to evaluate parameters like temperature (e.g., 25–60°C), solvent polarity (e.g., methanol vs. ethanol), and stoichiometric ratios. Statistical methods, such as factorial designs, minimize experimental runs while identifying critical variables . Post-synthesis, purification via recrystallization (e.g., using ethanol/water) ensures high purity. Characterization via NMR (¹H/¹³C) and HPLC (≥98% purity) is essential to confirm structure and purity .

Q. How should researchers characterize the physicochemical properties of this compound?

Key properties include:

- Solubility : Test in water, DMSO, and ethanol using gravimetric analysis.

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting/decomposition points.

- pKa : Potentiometric titration to assess protonation states relevant to biological activity.

- Hygroscopicity : Dynamic Vapor Sorption (DVS) studies under controlled humidity.

Cross-validate results with computational tools like COSMO-RS for solubility predictions .

Q. What are the primary applications of this compound in academic research?

It serves as:

- A precursor for fluorinated ligands in coordination chemistry.

- A building block for bioactive molecules (e.g., serotonin/dopamine analogs).

- A probe in enzyme inhibition studies due to its amine and fluorophenyl groups, which may interact with active sites .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation. For example, simulate the reductive amination mechanism to identify rate-limiting steps .

- Molecular Dynamics (MD) : Predict binding affinities of derivatives to biological targets (e.g., GPCRs) using software like GROMACS .

- Virtual Screening : Generate a library of derivatives and prioritize synthesis based on ADMET predictions (e.g., using SwissADME) .

Q. How should researchers address contradictory data in solubility or bioactivity studies?

- Methodological Cross-Validation : Compare results from multiple techniques (e.g., HPLC vs. NMR purity assays).

- Environmental Controls : Ensure consistent humidity/temperature during experiments, as hygroscopicity may alter solubility .

- Replication : Collaborate with independent labs to verify bioactivity findings, particularly if receptor binding assays show variability .

Q. What advanced experimental designs are suitable for optimizing enantioselective synthesis?

- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers and quantify enantiomeric excess (ee).

- Catalytic Asymmetric Synthesis : Screen chiral catalysts (e.g., BINAP-metal complexes) under DoE frameworks to maximize ee. For example, vary catalyst loading (1–5 mol%) and pressure (1–10 bar) in hydrogenation reactions .

Methodological Frameworks

Q. How can researchers integrate this compound into reaction engineering studies?

- Continuous Flow Systems : Optimize scalability using microreactors, monitoring residence time and heat transfer to improve yield. Compare batch vs. flow results (Table 1).

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. Table 1: Batch vs. Flow Synthesis Optimization

| Parameter | Batch System | Flow System |

|---|---|---|

| Reaction Time | 12 h | 2 h |

| Yield (%) | 65 | 82 |

| Byproduct Formation | 15% | 5% |

Adapted from ICReDD’s reaction design principles .

Q. What safety and regulatory considerations apply to handling this compound?

- Toxicity Screening : Conduct acute toxicity assays (e.g., zebrafish embryos) before in vivo studies.

- Waste Management : Neutralize hydrochloride waste with sodium bicarbonate before disposal, adhering to EHS guidelines .

- Data Integrity : Use encrypted electronic lab notebooks (ELNs) to securely store spectral data and protocols .

Data Analysis and Reproducibility

Q. How can machine learning improve predictive modeling for this compound’s properties?

- Train models on public datasets (e.g., PubChem) using descriptors like molecular weight, logP, and topological polar surface area. Validate predictions with experimental data to refine algorithms .

- Example : A random forest model predicting solubility with R² > 0.85 after training on 500+ fluorinated amines.

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

- Standardized Protocols : Pre-treat cells with identical media and passage numbers.

- Quality Control (QC) : Include internal standards (e.g., reference inhibitors) in each assay plate.

- Meta-Analysis : Pool data from multiple batches using statistical tools (e.g., R/Bioconductor) to identify outliers .

Interdisciplinary Applications

Q. How can this compound be applied in neurochemical research?

- Receptor Binding Studies : Radiolabel the amine group (e.g., with ¹¹C) for PET imaging to trace dopamine receptor occupancy .

- Electrochemical Sensing : Functionalize carbon electrodes with the compound to detect serotonin via cyclic voltammetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。